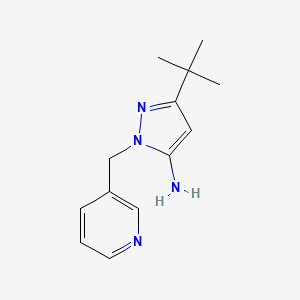

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-tert-butyl-2-(pyridin-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-13(2,3)11-7-12(14)17(16-11)9-10-5-4-6-15-8-10/h4-8H,9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHQPQHATPBXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701170104 | |

| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461715-04-7 | |

| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction

-

- 3-tert-butyl-1-methyl-1H-pyrazol-5-amine

- 2-Pyridinecarboxaldehyde

-

- Solvent: Methanol

- Drying Agent: Magnesium sulfate

- Temperature: Typically ambient or slightly elevated temperatures

-

- Combine the starting materials in methanol.

- Add magnesium sulfate as a drying agent.

- Stir the mixture under the specified conditions until the reaction is complete.

Industrial Production Considerations

For industrial production, the laboratory synthesis method would need to be scaled up. This involves optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

- Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can target the pyridine or pyrazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The amine group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Ambient temperature, solvent-dependent |

| Reduction | Sodium borohydride, lithium aluminum hydride | Low temperature, inert atmosphere |

| Substitution | Alkyl halides, acyl chlorides | Varies depending on the specific reagent |

Research Findings

Research on pyrazole derivatives, including this compound, highlights their versatility in biological interactions. These compounds can modulate enzyme activities, such as inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses.

Biological Activities

Pyrazole derivatives exhibit a range of biological activities:

- Anti-inflammatory Properties: Inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

- Anticancer Effects: Inhibition of pathways critical for cancer cell proliferation.

- Neuroprotective Effects: Potential in treating neurological disorders.

Metabolic Pathways

The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. Its transport and distribution within cells and tissues involve interactions with transporters and binding proteins.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can target the pyridine ring or the pyrazole ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the amine position.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anticancer activities. The structural features of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine may contribute to its effectiveness against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with preliminary studies suggesting that it may inhibit the growth of certain bacterial strains. The presence of the pyridine moiety is believed to enhance its interaction with microbial targets, making it a candidate for further development as an antibiotic or antifungal agent .

Drug Development

Due to its unique structure, this compound serves as a scaffold for the design of new pharmaceuticals. Its derivatives can be synthesized to optimize biological activity and selectivity for specific targets, particularly in the development of drugs for cancer and infectious diseases .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes that are crucial in metabolic pathways. This makes it valuable in the study of enzyme kinetics and the development of enzyme inhibitors that could serve as therapeutic agents .

Synthesis of Novel Materials

In material science, the compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Pesticide Development

The potential use of this compound in agricultural chemistry is noteworthy. Its bioactive properties suggest that it could be developed into a novel pesticide or herbicide, targeting specific pests while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a binding site, while the tert-butyl and pyridin-3-ylmethyl groups can enhance the compound’s affinity and specificity for its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazol-5-amine core allows for diverse substitutions at positions 1 and 3, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties

Key Research Findings

Substituent Impact on Activity : The 3-position tert-butyl group is conserved across analogs for stability, while position 1 substituents dictate target selectivity. For example, pyridinylmethyl groups may enhance binding to NADPH oxidases, whereas chloropyrimidines favor kinase inhibition .

Synthetic Flexibility : Microwave-assisted and solvent-free methods improve efficiency for analogs like lactamase inhibitors (e.g., compound 15) and reductive amination products .

Structural Insights : Dihedral angles between pyrazole and aryl rings (e.g., 50.61° in 3-nitrophenyl analog) influence molecular conformation and interaction with biological targets .

Biological Activity

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

Molecular Formula: C13H18N4

Molecular Weight: 230.31 g/mol

SMILES Representation: CC(C)(C)C1=NN(C(=C1)N)CC2=CN=CC=C2

The compound's structure includes a tert-butyl group and a pyridinylmethyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research into pyrazole derivatives has shown that they possess a wide range of biological activities, including:

- Antitumor Activity: Many pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For instance, studies have indicated that certain pyrazole compounds can inhibit critical pathways in cancer cell proliferation and survival, such as the BRAF(V600E) mutation pathway .

- Anti-inflammatory Properties: Pyrazole derivatives have been noted for their ability to modulate inflammatory responses. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines like TNF-α and nitric oxide production .

- Antibacterial Effects: Some studies suggest that pyrazole compounds can disrupt bacterial cell membranes, leading to cell lysis. This property is crucial in developing new antimicrobial agents .

Case Studies

-

Antitumor Activity in Breast Cancer:

A study evaluated various pyrazole derivatives, including this compound, against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant cytotoxicity, with some compounds demonstrating synergistic effects when combined with doxorubicin . -

Inhibition of Enzymatic Activity:

Another study focused on the inhibitory effects of pyrazole derivatives on xanthine oxidase (XO), an enzyme linked to gout and other inflammatory conditions. Compounds were tested for their IC50 values, revealing moderate inhibitory activity that suggests potential therapeutic applications in managing hyperuricemia .

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Antitumor | 3-tert-butyl derivatives | Inhibition of BRAF(V600E), EGFR |

| Anti-inflammatory | Various pyrazoles | Inhibition of TNF-α and nitric oxide production |

| Antibacterial | Selected pyrazoles | Disruption of bacterial cell membranes |

| Xanthine Oxidase Inhibitors | Pyrazole-based compounds | Competitive inhibition of XO |

Q & A

What synthetic methodologies are most effective for preparing 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine?

Level : Basic (Synthesis)

Answer :

The compound can be synthesized via multi-step reactions involving pyrazole core functionalization. A representative approach involves:

- Step 1 : Condensation of a substituted pyrazole precursor (e.g., 3-tert-butyl-1H-pyrazol-5-amine) with a pyridinylmethyl halide under basic conditions.

- Step 2 : Catalytic cyclization or alkylation using trifluoroacetic acid (TFA) as a catalyst in toluene under reflux, as demonstrated in analogous pyrazole syntheses .

- Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Purification via column chromatography is recommended for high-purity yields.

How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Level : Basic (Characterization)

Answer :

- ¹H NMR : Look for characteristic peaks:

- IR : Confirm NH₂ stretching vibrations at ~3400 cm⁻¹ and pyrazole ring C=N absorption near 1600 cm⁻¹ .

- Validation : Compare spectral data with structurally similar compounds (e.g., tert-butyl-substituted pyrazoles) .

What experimental strategies are recommended to analyze the compound’s stability under varying pH and temperature conditions?

Level : Advanced (Stability Analysis)

Answer :

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 25–60°C. Monitor decomposition via HPLC/MS to identify hydrolytic or oxidative pathways.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess melting points and thermal decomposition profiles.

- Key Insight : Tert-butyl groups generally enhance steric protection, but the pyridinylmethyl substituent may introduce sensitivity to acidic conditions .

How can researchers differentiate positional isomers in pyrazole derivatives during synthesis?

Level : Advanced (Structural Analysis)

Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column to resolve isomers based on polarity differences.

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as demonstrated for pyrazole-amine tautomers .

- Computational Modeling : Compare calculated vs. experimental NMR chemical shifts (e.g., via DFT methods) to assign regiochemistry .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Level : Advanced (Bioactivity Screening)

Answer :

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.

- Cellular Uptake : Measure intracellular accumulation in cancer cell lines (e.g., HeLa) via LC-MS/MS.

- Reference Models : Pyrazole derivatives have shown antimicrobial and anti-inflammatory activity in analogous studies .

How can researchers design SAR studies for pyrazole-amine derivatives?

Level : Advanced (Structure-Activity Relationships)

Answer :

- Core Modifications : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on the pyridine or pyrazole rings.

- Pharmacophore Mapping : Use molecular docking to identify binding interactions with target proteins (e.g., kinases).

- Data Analysis : Corrogate activity data (IC₅₀ values) with electronic (Hammett σ) and steric (Taft Es) parameters .

What safety protocols are critical when handling this compound?

Level : Basic (Safety)

Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.

- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .

- Emergency Measures : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.